molecular formula C24H27N3O9S B12388539 N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide

N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B12388539
M. Wt: 533.6 g/mol
InChI Key: HJFDUGQPVKRLDY-UHFFFAOYSA-N
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Description

N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Carboxylation: The carboxamide group is introduced via a carboxylation reaction, often using a carboxylic acid derivative and an amine.

    Attachment of the Polyethylene Glycol Chain: The polyethylene glycol chain is attached through a series of etherification reactions, typically involving the reaction of ethylene glycol derivatives with the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the polyethylene glycol chain.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with ketone or aldehyde groups.

    Reduction: Amino derivatives with the nitro group reduced to an amine.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of benzothiophene derivatives with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The benzothiophene core is a common motif in many pharmaceuticals, and the attached functional groups can modulate its biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced solubility or stability.

Mechanism of Action

The mechanism of action of N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene core can bind to specific sites, while the functional groups can enhance binding affinity or selectivity. The nitro group can participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide
  • N-[2-carbamoyl-4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide
  • N-[2-carbamoyl-4-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of the polyethylene glycol chain enhances its solubility and potential for biological interactions, while the nitro and carboxamide groups provide sites for further chemical modifications.

Properties

Molecular Formula

C24H27N3O9S

Molecular Weight

533.6 g/mol

IUPAC Name

N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C24H27N3O9S/c25-23(29)19-15-18(36-12-11-35-10-9-34-8-7-33-6-5-28)2-3-20(19)26-24(30)22-14-16-13-17(27(31)32)1-4-21(16)37-22/h1-4,13-15,28H,5-12H2,(H2,25,29)(H,26,30)

InChI Key

HJFDUGQPVKRLDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=C(C=C(C=C3)OCCOCCOCCOCCO)C(=O)N

Origin of Product

United States

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